Cas no 2248301-71-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,7-naphthyridine-3-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,7-naphthyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-6516877
- 2248301-71-3
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,7-naphthyridine-3-carboxylate
-
- インチ: 1S/C17H9N3O4/c21-15-12-3-1-2-4-13(12)16(22)20(15)24-17(23)11-7-10-5-6-18-9-14(10)19-8-11/h1-9H
- InChIKey: LSFBEJNJGHMETH-UHFFFAOYSA-N
- ほほえんだ: O(C(C1=CN=C2C=NC=CC2=C1)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 319.05930578g/mol
- どういたいしつりょう: 319.05930578g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 528
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 89.5Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,7-naphthyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6516877-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,7-naphthyridine-3-carboxylate |
2248301-71-3 | 0.05g |
$912.0 | 2023-05-31 | ||
Enamine | EN300-6516877-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,7-naphthyridine-3-carboxylate |
2248301-71-3 | 0.25g |
$999.0 | 2023-05-31 | ||
Enamine | EN300-6516877-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,7-naphthyridine-3-carboxylate |
2248301-71-3 | 1g |
$1086.0 | 2023-05-31 | ||
Enamine | EN300-6516877-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,7-naphthyridine-3-carboxylate |
2248301-71-3 | 0.1g |
$956.0 | 2023-05-31 | ||
Enamine | EN300-6516877-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,7-naphthyridine-3-carboxylate |
2248301-71-3 | 0.5g |
$1043.0 | 2023-05-31 | ||
Enamine | EN300-6516877-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,7-naphthyridine-3-carboxylate |
2248301-71-3 | 2.5g |
$2127.0 | 2023-05-31 | ||
Enamine | EN300-6516877-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,7-naphthyridine-3-carboxylate |
2248301-71-3 | 5g |
$3147.0 | 2023-05-31 | ||
Enamine | EN300-6516877-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,7-naphthyridine-3-carboxylate |
2248301-71-3 | 10g |
$4667.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,7-naphthyridine-3-carboxylate 関連文献
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,7-naphthyridine-3-carboxylateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,7-naphthyridine-3-carboxylate (CAS No. 2248301-71-3)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,7-naphthyridine-3-carboxylate, identified by its CAS number 2248301-71-3, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic derivatives, featuring a unique fusion of an isoindole scaffold with a naphthyridine moiety, both of which are well-known for their pharmacological properties and potential therapeutic applications.
The molecular structure of this compound encompasses multiple functional groups, including a 1,3-dioxo (or β-keto ester) group and an amide-like moiety derived from the carboxylate functionality. Such structural features not only contribute to its distinct chemical reactivity but also open up possibilities for diverse biological interactions. The presence of both the isoindole and naphthyridine components suggests potential synergistic effects in drug design, as these scaffolds have been extensively studied for their roles in modulating various biological pathways.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with enhanced pharmacological profiles. The combination of an isoindole ring system and a naphthyridine core has been particularly explored for its potential in addressing complex diseases such as cancer, inflammation, and neurodegenerative disorders. The 1,3-dioxo group within the molecule further enhances its utility as a pharmacophore, enabling interactions with biological targets that are often mediated by electrophilic or nucleophilic reactions.
One of the most compelling aspects of this compound is its potential as a lead structure for drug discovery. The naphthyridine moiety is known for its ability to interact with nucleic acid bases and enzymes, making it a valuable component in antiviral and anticancer agents. Meanwhile, the isoindole scaffold has shown promise in modulating inflammatory pathways and has been incorporated into several experimental drugs targeting autoimmune diseases. The integration of these two motifs into a single molecule could lead to the development of next-generation therapeutics with improved efficacy and reduced side effects.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,7-naphthyridine-3-carboxylate (CAS No. 2248301-71-3) presents both challenges and opportunities for synthetic chemists. The complexity of the molecular framework necessitates careful planning to ensure high yield and purity. However, advances in synthetic methodologies have made it increasingly feasible to construct such intricate structures efficiently. Techniques such as multi-step organic synthesis, catalytic transformations, and modern spectroscopic methods play crucial roles in the preparation and characterization of this compound.
From a biological perspective, the investigation of this compound's pharmacological activity has revealed intriguing insights into its mechanism of action. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and receptors implicated in disease progression. For instance, the naphthyridine portion could interact with ATP-binding sites on kinases or other enzymes involved in signal transduction pathways. Meanwhile, the isoindole moiety might engage with specific binding pockets on target proteins or nucleic acids.
The presence of the 1,3-dioxo group adds another layer of complexity to its biological interactions. This functionality can participate in hydrogen bonding or form metal chelates with divalent cations such as magnesium or zinc ions, which are essential cofactors for numerous enzymatic reactions. Such interactions could modulate enzyme activity or protein stability, thereby influencing cellular processes relevant to disease states.
In light of recent advancements in computational chemistry and molecular modeling techniques, virtual screening approaches have been employed to identify potential binding modes of this compound with biological targets. These studies have provided valuable insights into how the structural features of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,7-naphthyridine-3-carboxylate (CAS No. 2248301-71-3) align with known binding sites on proteins or receptors. This information has guided experimental efforts toward optimizing its pharmacological properties through structure-based drug design.
The therapeutic potential of this compound is further underscored by its solubility profile and metabolic stability—key factors that determine its bioavailability and duration of action in vivo. Optimizing these properties through structural modifications could enhance its suitability for clinical development. Additionally, exploring derivatives based on this core structure may uncover novel analogs with improved pharmacokinetic profiles without compromising efficacy.
The role of natural product-inspired scaffolds like those found in isoindole derivatives cannot be overstated either; they often serve as inspiration for synthetic chemists due to their inherent biological activity observed in nature. By integrating such motifs with established pharmacophores like those present within naphthyridines, researchers aim to create hybrid molecules that combine multiple desirable attributes into one entity—a strategy known as "privileged scaffold" design.
As research continues to evolve at an unprecedented pace within medicinal chemistry circles worldwide there remains immense optimism surrounding compounds like this one identified under CAS No., 2248301–71–3 because they represent not just incremental improvements upon existing treatments but rather paradigm shifts toward entirely new ways thinking about how we treat disease through small-molecule intervention strategies alone while leveraging nature’s own chemical diversity alongside cutting-edge synthetic methodologies available today’s modern laboratories worldwide
2248301-71-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,7-naphthyridine-3-carboxylate) 関連製品
- 133427-07-3(Methyl Imidazo[1,2-a]pyridine-8-carboxylate)
- 478032-71-2(1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile)
- 122269-03-8(2-Tert-Butyl-4-(2-methylbutan-2-yl)phenol)
- 1806859-04-0(Methyl 5-cyano-3-(difluoromethyl)-4-iodopyridine-2-carboxylate)
- 1450-48-2(Ethanone, 1-(2-furanyl)-, oxime, (1Z)-)
- 941972-73-2(N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide)
- 1344973-33-6((1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol)
- 1448050-38-1(N-(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl-4-methyl-1,2,3-thiadiazole-5-carboxamide)
- 855929-18-9(2-(Cyclopentyloxy)acetamide)
- 1804058-54-5(Methyl 4-fluoro-1H-benzimidazole-7-carboxylate)



